molecular formula C9H11BrO2 B3143681 4-Bromo-1-(methoxymethoxy)-2-methylbenzene CAS No. 533884-36-5

4-Bromo-1-(methoxymethoxy)-2-methylbenzene

Cat. No. B3143681
CAS RN: 533884-36-5
M. Wt: 231.09 g/mol
InChI Key: OBORCZCJWPDWDP-UHFFFAOYSA-N
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Description

“4-Bromo-1-(methoxymethoxy)-2-methylbenzene” is a chemical compound with the CAS Number: 623550-16-3 . It has a molecular weight of 247.09 and its IUPAC name is 4-bromo-1-methoxy-2-(methoxymethoxy)benzene . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H11BrO3/c1-11-6-13-9-5-7 (10)3-4-8 (9)12-2/h3-5H,6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Chiral Precursor in Liquid Crystal Synthesis

The compound has been utilized as a chiral precursor in the synthesis of liquid crystals. The nature of the phenyl substituent, such as 4-bromo-2-methoxymethoxy, has been found to significantly influence the mesogenic properties of these crystals, making it a valuable compound in the field of material science and liquid crystal technology (Bertini et al., 2003).

Catalyst in Chemical Reactions

It has been used as a catalyst in the radical cyclisation of propargyl bromoethers to tetrahydrofuran derivatives. The use of 4-bromo-1-(methoxymethoxy)-2-methylbenzene in such chemical reactions showcases its role in synthesizing complex organic compounds and highlights its importance in organic chemistry (Esteves et al., 2007).

Bi-functional Electrolyte Additive in Lithium-Ion Batteries

The compound has been investigated as a bi-functional electrolyte additive for lithium-ion batteries. Studies indicate that it can form a polymer film to prevent voltage rise during overcharging and also improve the thermal stability and flammability profile of lithium-ion batteries, showcasing its potential in enhancing the safety and efficiency of energy storage devices (Zhang Qian-y, 2014).

Structural Analysis in Crystallography

The compound has been studied for its crystal structure properties. Investigations into its crystal structures have provided insights into the intermolecular interactions such as hydrogen bonding and Br⋯O interactions. This research is fundamental in understanding the material properties and could be valuable in the field of crystallography and material science (Suchetan et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-1-(methoxymethoxy)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-7-5-8(10)3-4-9(7)12-6-11-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBORCZCJWPDWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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